2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
76937-77-4
VCID:
VC20798467
InChI:
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D
SMILES:
C1=CC=C2C(=C1)C(=CN2)CC(=O)O
Molecular Formula:
C10H9NO2
Molecular Weight:
179.21 g/mol
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid
CAS No.: 76937-77-4
Cat. No.: VC20798467
Molecular Formula: C10H9NO2
Molecular Weight: 179.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76937-77-4 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 179.21 g/mol |
| IUPAC Name | 2-(4,5,6,7-tetradeuterio-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D |
| Standard InChI Key | SEOVTRFCIGRIMH-RHQRLBAQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CC(=O)O)[2H])[2H] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator